![molecular formula C11H15NO2S B1295941 1-[(4-Methylphenyl)sulfonyl]pyrrolidine CAS No. 6435-78-5](/img/structure/B1295941.png)

1-[(4-Methylphenyl)sulfonyl]pyrrolidine

Overview

Description

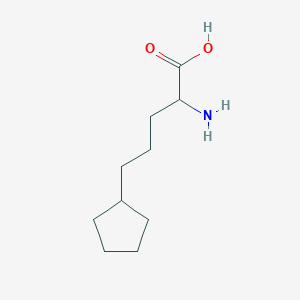

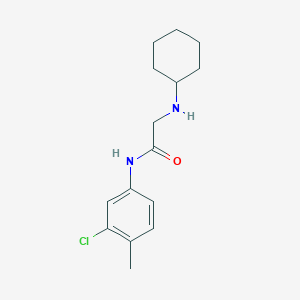

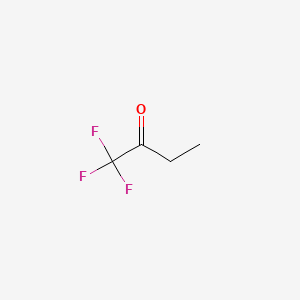

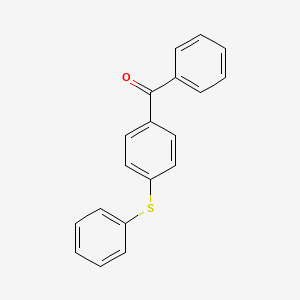

“1-[(4-Methylphenyl)sulfonyl]pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a sulfonyl group attached to a 4-methylphenyl group .

Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .

Molecular Structure Analysis

The molecular structure of “1-[(4-Methylphenyl)sulfonyl]pyrrolidine” is characterized by a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This structure is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Scientific Research Applications

Synthesis of Arylsulfonamide-based Dialkylated Amide Motifs

1-Tosylpyrrolidine is used in the synthesis of arylsulfonamide-based dialkylated amide motifs . This process involves the non-conventional amidation of p-tolylsulfonamide precursors . The resulting compounds may serve as versatile intermediates that pave ways toward achieving diverse bioactive heterocyclic compounds for future drug discovery and development .

Development of Medicinally Important Compounds

Sulfonamides, including 1-Tosylpyrrolidine, represent a class of medicinally important compounds and chemical intermediates, which are extensively used in drug development . They have been used in the design and development of arylsulfonamide pharmacophore bearing N,N-diethyl substituted amide moieties .

Spectral Studies

1-Tosylpyrrolidine is used in spectral studies to substantiate the structures of compounds . The structures of the compounds are confirmed based on the results of elemental analysis and spectroscopic data namely, FT-IR, 1 H-NMR, 13 C-NMR and mass spectra .

Chemical Intermediates

1-Tosylpyrrolidine serves as a chemical intermediate in the synthesis of various other chemical compounds . It plays a crucial role in the formation of complex molecules in the field of organic chemistry .

Research and Development

1-Tosylpyrrolidine is used in research and development activities in the field of chemistry . It is often used in laboratory settings for experimental purposes, contributing to the advancement of scientific knowledge .

Education

In educational settings, 1-Tosylpyrrolidine is used as a teaching tool in chemistry laboratories . It helps students understand the principles of organic chemistry, synthesis, and reaction mechanisms .

Mechanism of Action

The mechanism of action of pyrrolidine derivatives can vary widely depending on their specific structure and the biological target. Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

properties

IUPAC Name |

1-(4-methylphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2S/c1-10-4-6-11(7-5-10)15(13,14)12-8-2-3-9-12/h4-7H,2-3,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDWPQSBXEHQMSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20982894 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(4-Methylphenyl)sulfonyl]pyrrolidine | |

CAS RN |

6435-78-5 | |

| Record name | 6435-78-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61572 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20982894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to 1-Tosylpyrrolidine derivatives?

A1: A frequent starting point for synthesizing diverse 1-Tosylpyrrolidine derivatives is 4-hydroxy-L-proline. [] This approach involves a multi-step process including N-tosylation with 4-methylphenylsulfonyl chloride, esterification to protect the carboxylic acid group, O-alkylation using silver oxide as a catalyst, and subsequent base hydrolysis to deprotect the carboxylic acid. [] This method allows for the introduction of various substituents at the 4-position of the pyrrolidine ring.

Q2: What interesting structural features are observed in 1-Tosylpyrrolidine derivatives?

A2: Crystallographic studies of a brominated derivative, 2-(bromomethyl)-4-(4-chlorophenyl)-1-tosylpyrrolidine, reveal a monoclinic crystal system belonging to the P21/c space group. [] The molecule's structure exhibits an envelope conformation of the pyrrolidine ring, with a significant dihedral angle of 75.5° between the pyrrolidine and benzene rings. [] This structural information offers insights into the conformational preferences and potential reactivity of these compounds.

Q3: Can 1-Tosylpyrrolidine derivatives be used in palladium-catalyzed reactions?

A3: Yes, 1-Tosylpyrrolidine derivatives, specifically 1,6-enyne carbonates, can participate in palladium-catalyzed reactions to produce valuable heterocyclic compounds. [] For instance, using palladium iodide as a catalyst enables the synthesis of 3-vinylidene-1-tosylpyridines. [] Alternatively, employing palladium dibenzylideneacetone as the catalyst yields 3-vinylidene-1-tosylpyrrolidines. [] This demonstrates the versatility of these compounds in constructing diverse heterocyclic scaffolds, which are essential building blocks in organic synthesis and medicinal chemistry.

Q4: Are there any iron-catalyzed reactions involving 1-Tosylpyrrolidine derivatives?

A4: Research indicates that iron(III) can promote the cyclization of specific N-substituted 1-Tosylpyrrolidine derivatives containing propargyl alcohol moieties. [] This reaction leads to the diastereoselective formation of (Z)-5-(chloro(phenyl)methylene)-6-methyl-3-tosyl-3-azabicyclo[5.1.0]octane derivatives. [] This example highlights the potential of using earth-abundant metal catalysts like iron in conjunction with 1-Tosylpyrrolidine derivatives to access complex molecular architectures with high stereoselectivity.

Q5: What is the significance of developing new synthetic routes for cis-3,4-diaryl-1-tosylpyrrolidines?

A5: The development of novel synthetic methods for preparing cis-3,4-diaryl-1-tosylpyrrolidines holds particular importance due to the potential biological activity associated with this class of compounds. [] While specific details regarding their biological targets or mechanisms of action are not provided in the cited research, the exploration of new synthetic pathways suggests ongoing efforts to optimize their synthesis and investigate their pharmacological potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.